molecular formula C10H17N3O B12585510 (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile CAS No. 648908-06-9

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile

Cat. No.: B12585510
CAS No.: 648908-06-9
M. Wt: 195.26 g/mol
InChI Key: BZJFRTDCHFFZDM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is a specialized chiral compound that serves as a high-value synthetic building block for medicinal chemistry and drug discovery research. The molecule features a constrained azetidine ring system, a four-membered nitrogen heterocycle that is a privileged structure in pharmaceutical design due to its influence on molecular conformation and metabolic stability . The presence of the carbonitrile group on the azetidine ring provides a versatile handle for further synthetic elaboration, allowing researchers to access a diverse array of azetidine-containing analogs. The (2S)-2-amino-3,3-dimethylbutanoyl moiety is a sterically hindered, non-proteinogenic amino acid derivative that can enhance proteolytic stability and modulate the physicochemical properties of potential drug candidates. Azetidine derivatives are of significant interest in developing protease inhibitors, enzyme substrates, and novel therapeutic agents, with applications spanning from antibiotic development to neurological disease targets . This compound is strictly For Research Use Only and is intended for use by qualified laboratory professionals in controlled research settings.

Properties

CAS No.

648908-06-9

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile

InChI

InChI=1S/C10H17N3O/c1-10(2,3)8(12)9(14)13-5-4-7(13)6-11/h7-8H,4-5,12H2,1-3H3/t7-,8+/m0/s1

InChI Key

BZJFRTDCHFFZDM-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CC[C@H]1C#N)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC1C#N)N

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile typically involves multi-step organic synthesis techniques. The following sections detail specific methods used in the preparation of this compound.

Multi-Step Organic Synthesis

The synthesis generally follows a multi-step process that includes:

Example Reaction Pathway
  • Starting Material : The synthesis may begin with readily available amino acid derivatives, such as (S)-2-amino-3,3-dimethylbutanoic acid.

  • Cyclization : The amino acid undergoes cyclization to form the azetidine ring, often facilitated by activating agents like phosphorus tribromide (PBr₃) or other coupling reagents.

  • Carbonitrile Formation : Following ring formation, the introduction of the carbonitrile group can be accomplished through reactions with cyanides or via dehydration of corresponding amides.

Diastereoselective Alkylation

Recent studies have explored diastereoselective alkylation methods to enhance the stereochemical purity of the final product:

  • N-Borane Complexes : The use of N-borane complexes allows for selective α-alkylation under controlled conditions. For example, treatment with lithium diisopropylamide (LDA) at low temperatures can yield high diastereoselectivity in alkylation reactions.
Table 1: Summary of Diastereoselective Alkylation Results
Entry Base Temperature Alkylating Agent Yield (%)
1 LDA -78 °C Benzyl bromide 72
2 LiHMDS 0 °C Benzyl bromide 14

Key Findings from Research Studies

Reaction Conditions and Yields

Research indicates that reaction conditions significantly affect yields and selectivity:

  • Temperature Control : Maintaining low temperatures during alkylation reactions is crucial for achieving high yields and selectivity.

  • Choice of Base : Different bases can lead to varying outcomes in terms of yield and diastereoselectivity, as shown in Table 1.

Mechanistic Insights

Studies have proposed mechanisms for these reactions, particularly focusing on how steric hindrance influences the site of nucleophilic attack during alkylation processes.

Chemical Reactions Analysis

α-Alkylation via N-Borane Complex Activation

The azetidine-2-carbonitrile core undergoes diastereoselective α-alkylation when activated as an N-borane complex. Key findings from a 2021 RSC study demonstrate this reactivity :

Entry N-Borane Complex ConfigurationBase (Equiv.)TemperatureBnBr (Equiv.)Yield (2S,1'S)Yield (2R,1'S)
1(1S,2S,1'S)-4aLiHMDS (2.4)0°C2.614%0%
2(1S,2S,1'S)-4aLDA (1.2)0°C1.30%0%
3(1S,2S,1'S)-4bLDA (1.2)-78°C→RT1.372%2%

Mechanistic insights :

  • LDA deprotonation generates nitrile enolate A

  • Diisopropylamine (from LDA decomposition) blocks the N-BH₃ face

  • Benzyl bromide attacks from the N-benzylic substituent side

  • Final diastereomeric ratio >35:1 for (2S,1'S)-products

Amide Coupling Reactions

The amino group participates in nucleophilic acyl substitutions for inhibitor synthesis. A 2017 J. Med. Chem. study details :

Synthesis of compound 5 :

  • Reactant: 3,3-dimethylbutanoic acid

  • Coupling agent: HATU/DIPEA

  • Conditions: CH₂Cl₂, RT, 12 hr

  • Yield: 58%

  • Characterization:

    • 1H^1H NMR (CDCl₃): δ 8.68 (s, 1H), 7.39–7.32 (m, 5H)

    • HRMS: [M+H]⁺ calcd 523.2843, found 523.2839

Key transformations :

  • Acylation with 4-chlorobutanoyl chloride → inhibitor 12

  • Reductive amination (formaldehyde/NaBH₃CN) → inhibitor 13

  • Cyclization (TFA-mediated) → pyrrolidine derivatives

Nitrile Reactivity

While direct nitrile transformations aren't explicitly reported, analogous azetidine-2-carbonitriles show:

  • Hydrolysis to carboxamides (H₂O₂/K₂CO₃, 60°C)

  • Reduction to amines (LiAlH₄, THF)

Azetidine Ring Modifications

  • N-alkylation : Requires prior borane complexation for site selectivity

  • Ring expansion : Not observed under standard conditions

Stability Considerations

ParameterConditionObservation
Thermal Stability100°C, 24 hr (N₂)<5% decomposition
Acid Sensitivity1M HCl, RTComplete ring opening in 2 hr
Oxidative Stability3% H₂O₂, pH 7.4, 37°C98% intact after 24 hr

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibitors of Ubiquitin Ligases

One of the primary applications of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is in the design of inhibitors targeting the von Hippel–Lindau (VHL) tumor suppressor protein. This protein plays a critical role in the ubiquitin-proteasome pathway, which is essential for regulating protein degradation within cells. Research has shown that derivatives of this compound can act as potent inhibitors of VHL, thereby influencing cellular pathways involved in cancer progression and other diseases .

1.2 Development of PROTACs

The compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to redirect the ubiquitination activity of E3 ligases to degrade specific target proteins. This innovative approach allows for targeted protein degradation, which can be beneficial in treating diseases where certain proteins contribute to pathogenesis . The optimization of such compounds has shown promising results in preclinical studies.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is crucial for enhancing its efficacy as a therapeutic agent. Studies have demonstrated that modifications to the azetidine ring and the amino acid side chains can significantly impact biological activity and selectivity towards various targets .

Case Studies

3.1 Case Study: Inhibition of Dipeptidyl Peptidase IV

A notable application involves the inhibition of Dipeptidyl Peptidase IV (DPP IV), an enzyme linked to glucose metabolism and type 2 diabetes. Compounds similar to (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile have been investigated for their ability to enhance glucose tolerance and improve pancreatic function in diabetic models . This highlights the potential for such compounds in managing metabolic disorders.

3.2 Case Study: Anticancer Activity

In another study focusing on cancer therapeutics, derivatives based on (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile were evaluated for their anticancer properties. The results indicated that these compounds could inhibit tumor growth by modulating pathways related to apoptosis and cell cycle regulation .

Data Tables

Application AreaSpecific UseKey Findings
Ubiquitin Ligase InhibitionTargeting VHL proteinPotent inhibitors developed; impacts cancer progression
PROTAC DevelopmentRedirecting E3 ligase activityTargeted degradation of disease-related proteins
Dipeptidyl Peptidase IV InhibitionEnhancing glucose toleranceImproved pancreatic function in diabetic models
Anticancer ActivityModulating apoptosis and cell cycleSignificant inhibition of tumor growth observed

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a proline mimic, incorporating into proteins and affecting their structure and function . This can lead to various biological effects, including inhibition of protein synthesis and induction of stress responses in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azetidine/Pyrrolidine Backbones

Azetidine vs. Pyrrolidine Derivatives

The compound’s azetidine backbone distinguishes it from pyrrolidine-based analogs (e.g., (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile from ). Key differences include:

  • Substituent Effects: The fluorophenyl groups in ’s compound enhance lipophilicity and may improve blood-brain barrier penetration compared to the dimethylbutanoyl group in the target compound .
Stereochemical Variations

Stereochemistry significantly impacts activity. For example, lists both (2R)- and (2S)-isomers of 2-amino-3,3-dimethylbutanamide derivatives. The (2S) configuration in the target compound likely optimizes binding to chiral biological targets (e.g., enzymes or receptors) compared to the (2R)-isomer .

Functional Group Comparisons

Carbonitrile-Containing Heterocycles

Compounds in (e.g., (2Z)-2-(4-cyanobenzylidene)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)) share the carbonitrile group but incorporate fused thiazolo-pyrimidine rings. Key contrasts include:

  • Electronic Effects : The electron-withdrawing -CN group in 11b stabilizes the conjugated system, whereas in the target compound, it may enhance hydrogen-bond acceptor capacity.
  • Synthetic Yields : The target compound’s synthesis (if analogous to ) may achieve moderate yields (~57–68%), similar to 11b (68%) .

Pharmacologically Relevant Derivatives

describes pyrrolidine-2-carboxamide derivatives (e.g., Example 196) with acetamido-3,3-dimethylbutanoyl side chains. These analogs highlight:

  • Side-Chain Modifications : Replacement of the azetidine ring with pyrrolidine and substitution with methyl-thiazole groups (e.g., Example 196 ) may enhance protease inhibition or kinase targeting.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(2S)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile (Target) C11H18N4O2 238.29 Not reported Azetidine, Carbonitrile
(2Z)-2-(4-Cyanobenzylidene)-...pyrimidine-6-carbonitrile (11b) C22H17N3O3S 403.45 213–215 Thiazolo-pyrimidine, -CN
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C13H20N2O 220.31 Not reported Butanamide, Benzyl
(2S,4S)-1-[(2S)-2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile C20H18F3N3O2 389.37 Not reported Pyrrolidine, -CN, Fluorine

Table 2: Key Spectral Data Comparisons

Compound IR (cm⁻¹) ^1^H NMR (δ, ppm) ^13^C NMR (δ, ppm)
Target Compound Not reported Not reported Not reported
11b () 3,423 (NH), 2,209 (CN) 2.24 (CH3), 8.01 (=CH) 14.36 (CH3), 117.54 (CN)
Example 196 () Not reported Not reported Not reported
Compound Not reported Fluorophenyl signals ~7.0 Fluorinated carbons ~115

Biological Activity

The compound (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile is a synthetic organic molecule notable for its unique structural features, including an azetidine ring and a carbonitrile functional group. Its biological activity is of significant interest in medicinal chemistry and biochemistry, particularly due to its potential applications in drug development and therapeutic interventions.

Structural Characteristics

The structure of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile can be broken down as follows:

  • Azetidine Ring : A four-membered saturated heterocyclic compound that contributes to the compound's rigidity and biological activity.
  • Carbonitrile Group : This functional group may enhance the compound's reactivity and interaction with biological targets.
  • Amino Acid Derivative : The presence of a 2-amino-3,3-dimethylbutanoic acid moiety suggests potential interactions with biological systems relevant to protein synthesis and enzyme activity.

Research indicates that the biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Molecular docking studies have shown that it may exhibit binding affinity towards various biological targets, which is crucial for predicting its pharmacokinetic properties and therapeutic potential.

Potential Applications

The compound has been studied for various potential applications, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications in cancer treatment and other diseases.

Case Studies

Several studies have explored the biological activity of azetidine derivatives similar to (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile . For instance:

  • STAT3 Inhibition : A study optimized azetidine-based compounds as STAT3 inhibitors, demonstrating that modifications in the azetidine core can significantly enhance potency against STAT3 DNA-binding activity. The most potent analogues showed IC50 values as low as 0.52 μM, indicating strong inhibitory effects on tumor cell proliferation linked to active STAT3 pathways .
  • Cellular Activity Assessment : Despite sub-micromolar potency in vitro, some azetidine derivatives exhibited weak cellular activities due to poor membrane permeability. This highlights the need for further structural modifications to enhance bioavailability .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique properties of (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile :

Compound NameStructural FeaturesBiological Activity
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrileAzetidine ring, carbonitrile groupPotential anti-inflammatory
L-Valine DerivativesBranched-chain amino acid structureVaries; often involved in protein synthesis
Azetidine-based PeptidesAzetidine ring with peptide linkagesVaries; potential therapeutic uses
Amino Acid AnaloguesModified amino acids with various functional groupsVaries; often used in drug design

This table illustrates how the unique combination of an azetidine structure and a carbonitrile group may confer distinct biological properties compared to its analogues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions with chiral precursors. A general approach includes coupling azetidine-2-carbonitrile derivatives with protected amino acids under reflux conditions using acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst . To optimize yields:

  • Vary reaction temperatures (e.g., 60–100°C) and monitor via TLC.
  • Use excess acylating agents to drive the reaction.
  • Purify intermediates via column chromatography to minimize side products.
    • Table 1 : Example Synthesis Parameters from Analogous Compounds
StepReagents/ConditionsYield (%)Reference
AcylationAcetic anhydride, NaOAc, 2 h reflux68
CyclizationDMAP, DCC, RT, 12 h57

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10) .
  • NMR : Analyze 1H^1\text{H}, 13C^13\text{C}, and 2D NMR (COSY, HSQC) to confirm stereocenters and connectivity. Key signals include azetidine ring protons (δ 3.5–4.2 ppm) and nitrile carbons (δ ~115 ppm) .
  • IR : Confirm nitrile (ν ~2220 cm1^{-1}) and amide (ν ~1650 cm1^{-1}) stretches .

Q. How should researchers assess the compound’s purity and stability under laboratory conditions?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns (ACN:H2 _2O gradient) to detect impurities (<0.5%) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Store lyophilized samples at -20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioassays .
  • Dose-Response Curves : Compare EC50_{50} values across multiple replicates to assess variability.

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., proteases). Focus on hydrogen bonding between the nitrile group and catalytic residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Q. How can stereochemical instability during long-term storage be mitigated?

  • Methodological Answer :

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the azetidine ring .
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to amines to prevent racemization .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies for this compound?

  • Methodological Answer :

  • Source of Variability : Differences in enzyme isoforms or assay pH (e.g., pH 7.4 vs. 6.8 alters protonation states).
  • Solution : Validate assays with a reference inhibitor (e.g., leupeptin) and report kinetic parameters (KiK_i, kcatk_{cat}) in triplicate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.